2-BROMOCHLOROBENZENE-D4

Isotope Dilution Mass Spectrometry GC-MS LC-MS

2-Bromochlorobenzene-D4 (CAS 1219795-51-3), also known as 1-Bromo-2-chlorobenzene-3,4,5,6-d4, is a deuterated halogenated aromatic compound with the molecular formula C6D4BrCl and a molecular weight of 195.48 g/mol. It is the isotopically labeled analog of unlabeled 2-Bromochlorobenzene (CAS 694-80-4, MW 191.45).

Molecular Formula C6H4BrCl
Molecular Weight 195.476
CAS No. 1219795-51-3
Cat. No. B594473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-BROMOCHLOROBENZENE-D4
CAS1219795-51-3
Synonyms2-BROMOCHLOROBENZENE-D4
Molecular FormulaC6H4BrCl
Molecular Weight195.476
Structural Identifiers
SMILESC1=CC=C(C(=C1)Cl)Br
InChIInChI=1S/C6H4BrCl/c7-5-3-1-2-4-6(5)8/h1-4H/i1D,2D,3D,4D
InChIKeyQBELEDRHMPMKHP-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromochlorobenzene-D4 (CAS 1219795-51-3) Procurement Guide: Identity and Core Specifications


2-Bromochlorobenzene-D4 (CAS 1219795-51-3), also known as 1-Bromo-2-chlorobenzene-3,4,5,6-d4, is a deuterated halogenated aromatic compound with the molecular formula C6D4BrCl and a molecular weight of 195.48 g/mol [1]. It is the isotopically labeled analog of unlabeled 2-Bromochlorobenzene (CAS 694-80-4, MW 191.45) [1]. The compound is supplied with a standard isotopic enrichment of 98 atom % D . Its primary role is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis, particularly in isotope dilution mass spectrometry (IDMS) methods such as GC-MS and LC-MS, and as a tracer in environmental fate and metabolic studies .

2-Bromochlorobenzene-D4 (CAS 1219795-51-3): Why Generic or Unlabeled Analogs Are Inadequate


Substituting 2-Bromochlorobenzene-D4 with its unlabeled counterpart (CAS 694-80-4) or a different deuterated internal standard (e.g., 1,2-Dichloroethane-d4) compromises analytical accuracy and method validity. Unlabeled compounds cannot be distinguished from the native analyte in MS or NMR detection, precluding their use as internal standards for quantification . While alternative deuterated compounds exist, they differ in key physicochemical properties such as molecular weight (e.g., 1,2-Dichloroethane-d4: 102.98 g/mol vs. 2-Bromochlorobenzene-D4: 195.48 g/mol) and retention time, leading to coelution issues or mismatched extraction recovery, as demonstrated by the need to replace chlorobenzene-d5 with 4-bromofluorobenzene to avoid ion interference [1]. The specific isotopic substitution pattern of 2-Bromochlorobenzene-D4 (four deuterium atoms) provides a defined mass shift (+4 Da) that is optimized for the analysis of brominated/chlorinated aromatics, ensuring method-specific performance that generic alternatives cannot replicate.

2-Bromochlorobenzene-D4 (CAS 1219795-51-3): Quantitative Differentiation Evidence Against Comparators


Mass Spectrometry (MS) Differentiation: Unlabeled vs. Deuterated Internal Standard

In isotope dilution mass spectrometry (IDMS), 2-Bromochlorobenzene-D4 serves as a distinguishable internal standard due to its +4 Da mass shift relative to the unlabeled analyte (2-Bromochlorobenzene, CAS 694-80-4) [1]. The unlabeled compound shares the exact mass of the native analyte, making it indistinguishable and unusable for internal standard-based quantification . This mass difference allows the mass spectrometer to independently monitor the analyte and internal standard signals, enabling precise quantification even in complex matrices .

Isotope Dilution Mass Spectrometry GC-MS LC-MS Environmental Analysis Quantitative Analysis

Chromatographic and MS Differentiation from Alternative Internal Standard 4-Bromofluorobenzene

A common challenge in GC-MS VOC analysis is the coelution of the internal standard (e.g., chlorobenzene-d5) with target analytes (e.g., 1,1,1,2-tetrachloroethane), which can share quantification ions [1]. While 4-Bromofluorobenzene (BFB, CAS 460-00-4) is often used as an alternative internal standard to resolve this issue [1], 2-Bromochlorobenzene-D4 offers a key differentiation: it contains both bromine and chlorine atoms, mimicking the chemical behavior of a broader range of halogenated analytes more closely than BFB, which contains only bromine and fluorine [2]. This structural similarity can lead to more comparable extraction recovery and ionization efficiency in methods targeting mixed halogenated compounds.

GC-MS VOC Analysis Method Development Internal Standard Selection Coelution

Isotopic Purity Specification: Meeting Regulatory and Method Requirements

2-Bromochlorobenzene-D4 is commercially supplied with a standardized isotopic enrichment of 98 atom % D . This specification is consistent with the requirements outlined in national standards for determining isotopic abundance in deuterated reagents, such as GB/T 45548-2025, which applies to compounds with purity ≥98% [1]. In contrast, some alternative deuterated internal standards may be offered at higher purity (e.g., 1,2-Dichloroethane-d4 at 99 atom % D ), but 2-Bromochlorobenzene-D4's 98 atom % D specification is sufficient and standard for its intended use as an internal standard, as it minimizes the unlabeled fraction while balancing synthesis cost and availability.

Isotopic Enrichment Quality Control Regulatory Compliance Analytical Standards

2-Bromochlorobenzene-D4 (CAS 1219795-51-3): Optimal Research and Industrial Application Scenarios


Quantitative GC-MS Analysis of Halogenated Volatile Organic Compounds (VOCs) in Environmental Water Samples

2-Bromochlorobenzene-D4 is ideally suited as an isotope dilution internal standard for the GC-MS analysis of chlorinated and brominated VOCs in drinking water and wastewater . Its +4 Da mass shift allows the mass spectrometer to distinguish it from the native 2-Bromochlorobenzene analyte, enabling accurate quantification even with matrix effects and extraction losses . This application is supported by its use in environmental fate studies and industrial byproduct tracking .

NMR Spectroscopy Internal Standard for Quantitative Analysis

Due to its deuterated nature, 2-Bromochlorobenzene-D4 minimizes proton signal interference in 1H-NMR, making it a suitable internal standard for quantitative NMR (qNMR) applications . Its signals do not overlap with the analyte of interest, facilitating accurate integration and concentration determination . This is a key differentiation from using unlabeled compounds, which would contribute to the proton signal and complicate quantification.

Tracer Studies in Metabolism and Environmental Fate Research

The stable isotope labeling of 2-Bromochlorobenzene-D4 allows it to be used as a tracer to study the metabolic pathways of halogenated aromatic compounds in biological systems or to track their environmental degradation and transport . The deuterium label provides a non-radioactive, chemically identical tracer that can be followed using mass spectrometry without altering the compound's chemical reactivity .

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